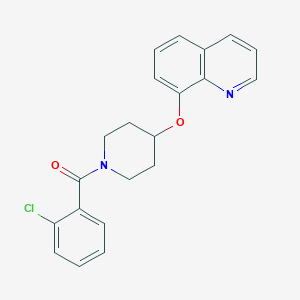

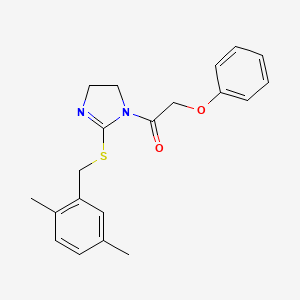

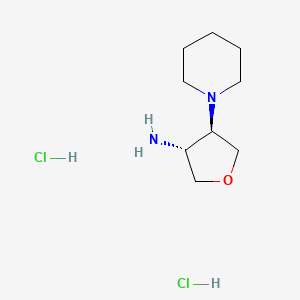

![molecular formula C13H8Cl2N2O2S2 B2535774 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 946223-61-6](/img/structure/B2535774.png)

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have also shown antibacterial activity when used in conjunction with cell-penetrating peptides .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives were analyzed using 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were analyzed using IR, 1H-NMR, 13C-NMR, and mass spectral data .Applications De Recherche Scientifique

Mixed-Ligand Copper(II)-Sulfonamide Complexes

Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, have shown significant DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes' interactions with DNA and their ability to induce apoptosis in tumor cells highlight their potential as anticancer agents. The specific role of the N-sulfonamide derivative in enhancing DNA binding affinity and DNA damage underscores its importance in designing therapeutic agents (González-Álvarez et al., 2013).

Tautomerism in Benzenesulfonamide Derivatives

The study of tautomerism in benzenesulfonamide derivatives, such as 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, provides insight into their structural behavior. This research is crucial for understanding the molecular properties that influence their biological activities and interactions (Beuchet et al., 1999).

Environmental Impact of Benzenesulfonamide Derivatives

The occurrence of benzenesulfonamide derivatives in the environment, including their presence in water and air, poses potential risks due to their resistance to biodegradation and toxic effects. Understanding these compounds' environmental impact and behavior during sewage treatment is vital for assessing and mitigating their ecological footprint (Herrero et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This compound interacts with its targets, the cyclo-oxygenase enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the cyclo-oxygenase enzymes in this pathway, the compound reduces the production of prostaglandins, leading to its anti-inflammatory effects .

Result of Action

The result of the action of this compound is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn is due to the inhibition of the cyclo-oxygenase enzymes .

Safety and Hazards

Orientations Futures

The future directions for the research on benzothiazole derivatives could involve further exploration of their anti-inflammatory and antibacterial properties. The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide could also be investigated .

Propriétés

IUPAC Name |

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQVGVQKVDXSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Difluoromethylsulfanyl)-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2535692.png)

![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)

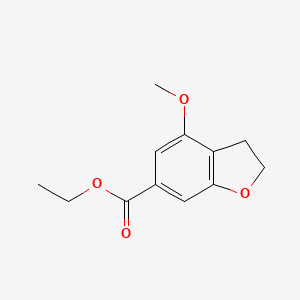

![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)

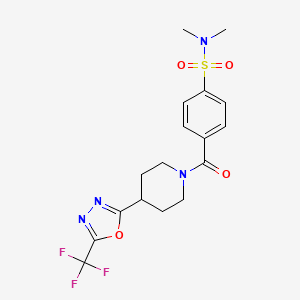

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)

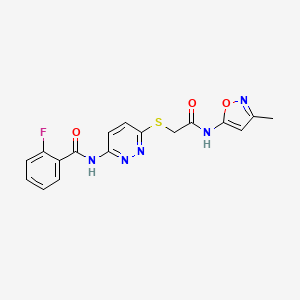

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)